molecular formula C6H10N2 B8301057 2-((R)-pyrrolidin-3-yl)acetonitrile

2-((R)-pyrrolidin-3-yl)acetonitrile

Cat. No.: B8301057
M. Wt: 110.16 g/mol
InChI Key: ZKKCALAGXBADEJ-LURJTMIESA-N
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Description

2-((R)-Pyrrolidin-3-yl)acetonitrile, specifically referred to as (R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide (CAS: 1229355-35-4), is a chiral nitrile compound with a molecular formula of C₁₈H₁₈N₂·HBr and a molecular weight of 262.36 g/mol . It is a critical intermediate and impurity in the synthesis of Darifenacin, a therapeutic agent for urinary incontinence that selectively antagonizes the M3 muscarinic acetylcholine receptor . The (R)-enantiomer configuration is pharmacologically significant, as stereochemistry often dictates receptor-binding efficiency and selectivity.

This compound’s structure features a pyrrolidine ring substituted at the 3-position with a diphenylacetonitrile group. The nitrile moiety may act as a leaving group during synthesis, while the pyrrolidine ring contributes to conformational flexibility, influencing molecular interactions .

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]acetonitrile

InChI

InChI=1S/C6H10N2/c7-3-1-6-2-4-8-5-6/h6,8H,1-2,4-5H2/t6-/m0/s1

InChI Key

ZKKCALAGXBADEJ-LURJTMIESA-N

Isomeric SMILES

C1CNC[C@H]1CC#N

Canonical SMILES

C1CNCC1CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature Application/Note
(R)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide 1229355-35-4 C₁₈H₁₈N₂·HBr 262.36 Chiral impurity in Darifenacin M3 receptor antagonist impurity
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile - C₁₈H₁₈N₂ 262.36 (base) Enantiomer with undefined activity Under research
2-(1-Ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile 3212-87-1 C₂₀H₂₁N₂ 289.40 Ethyl-substituted pyrrolidine Stability data available
2-(1-Benzylpyrrolidin-3-ylidene)acetonitrile 1251491-42-5 C₁₄H₁₃N₂ 209.27 Ylidene and benzyl groups Intermediate with restricted flexibility
2,2-Diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide Tartarate - C₂₀H₂₂N₂O₆ 410.41 Acetamide derivative Darifenacin synthesis substrate

Research Findings and Implications

  • Receptor Binding : The (R)-enantiomer’s pyrrolidine and nitrile groups align with Glide XP scoring criteria for hydrophobic enclosure and hydrogen bonding, critical for M3 receptor antagonism .
  • Synthetic Utility : Nitrile-containing intermediates (e.g., 2-((R)-pyrrolidin-3-yl)acetonitrile) are preferred in Darifenacin synthesis due to their reactivity, whereas acetamide derivatives (e.g., Imp-1) serve as substrates .
  • Safety and Stability : Ethyl- and benzyl-substituted derivatives exhibit higher lipophilicity, necessitating stringent purification to avoid pharmacokinetic interference .

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